molecular formula C6H6N2O4 B1425352 6-Methyl-5-nitropyridine-2,4-diol CAS No. 344749-44-6

6-Methyl-5-nitropyridine-2,4-diol

Cat. No.: B1425352
CAS No.: 344749-44-6
M. Wt: 170.12 g/mol
InChI Key: CIUJVYFTEYYUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a fundamental building block in organic chemistry. globalresearchonline.net Its derivatives are ubiquitous, found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct properties, such as basicity and the ability to form hydrogen bonds, which are crucial for their diverse applications. globalresearchonline.netrsc.org

The pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The presence of a pyridine ring in a drug molecule can significantly enhance its pharmacological profile, including its biochemical potency, metabolic stability, and cell permeability. rsc.orgnih.gov As a testament to their importance, a significant percentage of FDA-approved drugs contain a pyridine moiety. nih.govnih.gov Notable examples of pyridine-based pharmaceuticals include isoniazid (B1672263) (an antitubercular agent), omeprazole (B731) (a proton pump inhibitor), and various anticancer agents. nih.govnih.govnih.gov The versatility of the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of a compound's properties to optimize its therapeutic efficacy. rsc.orgnih.gov

The utility of pyridine derivatives extends far beyond the realm of medicine. nih.gov In material science, they are incorporated into the structure of coordination polymers and other functional materials due to their ability to act as ligands for metal ions. nih.govmdpi.com The resulting materials can exhibit interesting properties, such as luminescence and catalytic activity. mdpi.com Pyridine-based compounds are also utilized as dyes and have applications in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govyoutube.comnbinno.com Furthermore, in the field of catalysis, pyridine and its derivatives can act as catalysts or ligands in a variety of organic transformations. nih.govyoutube.com

Significance of Nitropyridines as Bioactive Compounds and Synthetic Precursors

Nitropyridines, which are pyridine derivatives containing one or more nitro groups, represent a particularly important subclass of these heterocyclic compounds. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, making nitropyridines valuable intermediates in organic synthesis. nih.govchempanda.comnih.gov

Nitropyridine derivatives have been shown to exhibit a wide range of biological activities. nih.govwisdomlib.orgnih.gov These include antifungal, antibacterial, and anticancer properties. nih.govresearchgate.net The biological effects of nitropyridines are often attributed to their ability to interact with various biological macromolecules. For instance, some nitropyridines have been investigated as inhibitors of specific enzymes. nih.gov The presence of the nitro group can also contribute to the compound's ability to undergo bioreductive activation, a process that can lead to the generation of cytotoxic species within target cells.

From a synthetic standpoint, the nitro group in nitropyridines is a versatile functional group that can be transformed into a variety of other functionalities. nih.govnih.gov It facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the pyridine ring. nih.govresearchgate.netacs.org The nitro group can also be readily reduced to an amino group, which serves as a key precursor for the synthesis of a wide array of more complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative agents. nih.govnih.gov This synthetic utility makes nitropyridines crucial building blocks in the development of new therapeutic agents. nih.govmdpi.com

Specific Research Focus: 6-Methyl-5-nitropyridine-2,4-diol

This article will now narrow its focus to a specific nitropyridine derivative, this compound. While information on this particular compound is not as widespread as for some other pyridine derivatives, available data from chemical suppliers and databases provide a starting point for understanding its basic properties. ambeed.combldpharm.com This compound contains a pyridine ring substituted with a methyl group, a nitro group, and two hydroxyl groups, making it a nitropyridine diol. The presence of these functional groups suggests potential for interesting chemical reactivity and biological activity, warranting a closer examination of its known characteristics.

Contextualizing this compound within Nitropyridine Chemistry

The diol functionality suggests the possibility of tautomerism, where the compound could exist in equilibrium with its keto forms, such as 6-methyl-5-nitro-1H-pyridin-2,4-dione. This phenomenon is common in hydroxyl-substituted pyridines and significantly impacts their chemical behavior and spectroscopic signatures.

Rationale for In-depth Academic Investigation

Medicinal Chemistry: Nitropyridine derivatives have been explored for a range of biological activities. The specific arrangement of functional groups in this compound could make it a candidate for screening in various biological assays.

Coordination Chemistry: The diol and nitro groups offer potential coordination sites for metal ions, making the compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Synthetic Intermediate: This compound could serve as a valuable precursor for the synthesis of more complex molecules. The nitro group can be reduced to an amino group, and the hydroxyl groups can be modified, opening up a wide range of synthetic possibilities.

The lack of dedicated research on this specific compound presents an open opportunity for academic exploration. Detailed investigation into its synthesis, characterization, and reactivity would be necessary to uncover its potential and place it definitively within the broader context of nitropyridine chemistry.

Chemical and Physical Properties

Based on available data from chemical suppliers, the following basic properties can be listed. However, experimentally verified data from peer-reviewed sources are not available.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄Chemical Supplier Data
Molecular Weight 170.12 g/mol Chemical Supplier Data
Appearance White to off-white powderChemical Supplier Data
CAS Number 344749-44-6Chemical Supplier Data

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. The characterization of this compound would require its synthesis and subsequent analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUJVYFTEYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715972
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344749-44-6
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Nitropyridine-2,4-diols

The creation of nitropyridine-2,4-diols, including the methylated target compound, involves a multi-step process that leverages fundamental organic reactions.

The synthesis of dihydroxypyridines can be approached through various routes. One common method involves the Hantzsch dihydropyridine (B1217469) synthesis, which can be catalyzed by agents like 2,4,6-trichloro rsc.orgresearchgate.netdavuniversity.orgtriazine (TCT) to produce dihydropyridine derivatives under mild conditions. organic-chemistry.org Another strategy involves the treatment of 6-alkoxy-1,4,5,6-tetrahydropyridines with neutral alumina (B75360) to yield 1,4-dihydropyridines. organic-chemistry.org Furthermore, 2,4-dihydroxypyridine (B17372) can be prepared by the decarboxylation of 4,6-dihydroxynicotinic acid. google.com This reaction can be facilitated by heating the acid in phosphoric acid. google.com The resulting dihydroxypyridine serves as a crucial intermediate that can undergo further functionalization.

A variety of synthetic routes to pyridines and their derivatives exist, showcasing the versatility of this heterocyclic core in organic synthesis. organic-chemistry.org These methods often involve cyclization and condensation reactions, providing access to a wide range of substituted pyridines. organic-chemistry.orgnih.gov

Table 1: General Synthesis Strategies for Dihydropyridines

Method Starting Materials Reagents/Conditions Product
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia 2,4,6-trichloro rsc.orgresearchgate.netdavuniversity.orgtriazine (TCT) 1,4-Dihydropyridine derivative
Elimination 6-Alkoxy-1,4,5,6-tetrahydropyridine Neutral alumina, refluxing acetonitrile 1,4-Dihydropyridine
Decarboxylation 4,6-Dihydroxynicotinic acid Phosphoric acid, heat 2,4-Dihydroxypyridine

The introduction of a nitro group onto a pyridine (B92270) ring is a key step in the synthesis of the target molecule. This is typically achieved through nitration, a classic example of electrophilic aromatic substitution.

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. pearson.com This inherent property makes electrophilic aromatic substitution (EAS) reactions, such as nitration, more challenging compared to benzene (B151609). The reaction typically requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid at elevated temperatures. quora.comyoutube.com The mechanism of EAS nitration on pyridine derivatives proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.orgrsc.org In a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.orgrsc.org

To overcome this deactivation, pyridine N-oxides are often used. The N-oxide group is activating and directs electrophiles to the ortho and para positions. davuniversity.orgyoutube.com After the substitution reaction, the N-oxide can be deoxygenated. davuniversity.org

The position of nitration on a substituted pyridine ring is heavily influenced by the electronic properties of the existing substituents. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions. rsc.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position. quora.comrsc.org

In the case of 6-methyl-2,4-dihydroxypyridine, the methyl and hydroxyl groups are both activating and would be expected to direct the incoming nitro group. The regioselectivity of nitration can be highly specific, as seen in the nitration of certain benzocycloheptapyridine tricyclic systems where different nitrating agents lead to exclusive nitration at different positions. nih.gov For example, classical nitration with KNO₃-H₂SO₄ can yield nitration at the 9-position, while using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) can result in exclusive nitration at the 3-position. nih.gov

The diazotization of 2-amino-6-picoline followed by acidic rearrangement can yield a mixture of 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one, demonstrating the influence of reaction pathways on isomer formation. mdpi.com

The synthesis of related nitropyridinediols provides valuable insight into the preparation of the target compound. A process for preparing 2,4-dihydroxy-3-nitropyridine (B116508) involves reacting 2,4-dihydroxypyridine with nitric acid. google.com This highlights a direct nitration approach on the dihydroxypyridine scaffold.

Uracil (B121893) and its derivatives are important precursors in the synthesis of pyrimidine-based compounds and can be utilized in the formation of pyridine rings. asianpubs.orgmdpi.comchemijournal.com The synthesis of uracil derivatives can be achieved through multicomponent reactions, such as the Biginelli reaction. chemijournal.com These derivatives can then be functionalized further. For instance, 3-Methyl-5-nitro-1-(4-nitrophenyl)uracil can be synthesized and subsequently used in substitution reactions to create more complex molecules. researchgate.net The synthesis of dihydrouracil (B119008) analogs has also been explored, for example, by the cleavage of the carbon-sulfur bond in Biginelli hybrids using 3-chloroperbenzoic acid. nih.gov

Another approach involves the cyclization of compounds like methyl cyanoacetate (B8463686) with guanidine (B92328) salts to form pyrimidine (B1678525) structures, which can then undergo nitrosation and further transformations. google.com Additionally, 2-thio-5-nitro-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized from 2-nitro-1,3-propanediolethyl ester and serves as an intermediate for further reactions. guidechem.com

Preparation of Related Nitropyridinediols (e.g., 5-Nitropyridine-2,4-diol)

Reaction Conditions and Yield Optimization

For instance, the conversion of a uracil-type precursor to a 2,4-dichloropyrimidine (B19661) can be achieved with high efficiency using various reagent systems. One method involves thionyl chloride (SOCl₂) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and bis(trichloromethyl) carbonate, with reactions typically heated to ensure completion. chemicalbook.com Another established method uses phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) or an amine hydrochloride, at elevated temperatures. google.com

Optimization focuses on minimizing side reactions and simplifying product isolation. For example, controlling the reaction temperature and the rate of addition of reagents can prevent the formation of unwanted byproducts. patsnap.com Post-reaction workup, including neutralization and extraction, is also tailored to maximize the recovery of the desired product. chemicalbook.com

Table 1: Comparative Data on Chlorination Reaction Conditions for Pyrimidine Precursors This table is a representative summary based on analogous reactions for producing dichloropyrimidine intermediates.

Reagent System Catalyst Temperature Reported Yield Reference
Thionyl chloride (SOCl₂), Bis(trichloromethyl) carbonate DMAP 65-70 °C 95% chemicalbook.com
Phosphorus oxychloride (POCl₃) N,N-dimethylcyclohexylamine 50-100 °C Not specified google.com
Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) Triethylamine hydrochloride 80-110 °C 91.5% google.com
Phosgene Not specified 90-125 °C Not specified patsnap.com

Specific Synthetic Approaches to 6-Methyl-5-nitropyridine-2,4-diol

The synthesis of this compound is not typically achieved through direct functionalization but rather through a more reliable multi-step pathway involving key intermediates.

Direct Synthesis from Methylpyridine Precursors

Direct synthesis of this compound from a simple methylpyridine precursor is synthetically challenging and not a commonly reported route. Such a pathway would require the regioselective introduction of a nitro group and two hydroxyl groups onto the pyridine ring. The inherent electronic properties of the pyridine ring make it difficult to control the position of multiple substitutions, often leading to a mixture of isomers and low yields. Therefore, more controlled, multi-step approaches are favored.

Multi-step Synthesis via Halogenated Intermediates

A more feasible and controllable route to this compound involves the construction of a pyrimidine ring system followed by functional group manipulations. This pathway leverages a key halogenated intermediate.

Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine as an Intermediate

The synthesis of the target compound logically proceeds through the key intermediate 2,4-dichloro-6-methyl-5-nitropyrimidine . sigmaaldrich.com This intermediate is typically synthesized in a sequence starting from 6-methyluracil (B20015) . chemicalbook.comorgsyn.org

Formation of 6-Methyluracil : This starting material can be prepared via the condensation of ethyl acetoacetate (B1235776) with urea. orgsyn.org

Nitration : 6-methyluracil undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to yield 6-methyl-5-nitrouracil . chemicalbook.comnih.gov

Chlorination : The crucial step is the conversion of 6-methyl-5-nitrouracil to 2,4-dichloro-6-methyl-5-nitropyrimidine. This transformation is accomplished using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often heated to drive the reaction to completion. google.com The presence of the electron-withdrawing nitro group facilitates this conversion.

Nucleophilic Substitution Reactions for Hydroxyl Group Introduction

With the 2,4-dichloro-6-methyl-5-nitropyrimidine intermediate in hand, the final step is the introduction of the two hydroxyl groups. This is achieved through a double nucleophilic aromatic substitution (SNAr) reaction.

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group at the C5 position. The hydrolysis reaction is typically carried out by heating the dichloro intermediate in an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ions (OH⁻) act as nucleophiles, displacing both chloride ions to form the final product, this compound. The diol product exists in equilibrium with its tautomeric keto forms.

Biocatalytic Approaches to Hydroxylated Pyridines

While chemical synthesis remains the primary method for producing compounds like this compound, biocatalytic approaches represent a promising and sustainable alternative for the future. The functionalization of C-H bonds using enzymes is a significant challenge in synthetic chemistry, but biocatalysts like oxygenases and peroxygenases can introduce hydroxyl groups with high selectivity under mild conditions. nih.gov

Enzymes such as cytochrome P450 monooxygenases have demonstrated the ability to hydroxylate various substrates, including aromatic rings. hhu.de Research in this area aims to discover or engineer enzymes that can selectively hydroxylate pyridine derivatives. chemistryviews.orgnih.gov For example, enzymatic C-H oxidation has been used to introduce hydroxyl groups into piperidine (B6355638) rings, which are related heterocyclic structures. chemistryviews.org

A potential biocatalytic route to hydroxylated pyridines could involve a whole-cell system or an isolated enzyme capable of recognizing the pyridine scaffold and performing a regioselective hydroxylation. Although a specific biocatalyst for the synthesis of this compound has not been reported, the ongoing development in enzyme engineering and discovery of novel P450 enzymes holds potential for future green manufacturing processes for this class of compounds. hhu.de

Regioselective Oxyfunctionalization of Pyridine Derivatives

The direct and selective introduction of hydroxyl groups onto a pyridine ring is a significant synthetic challenge. Biocatalytic methods, employing whole-cell systems, have emerged as a promising solution for achieving high regioselectivity in the oxyfunctionalization of pyridine derivatives.

Detailed research has shown that soil-isolated bacteria, such as Burkholderia sp. MAK1, are capable of regioselectively hydroxylating various pyridine compounds. These microorganisms can utilize pyridin-2-ol as a sole carbon and energy source, and their enzymatic machinery has been harnessed for synthetic purposes. Whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert different pyridin-2-ones and pyridin-2-amines into their corresponding 5-hydroxy derivatives with high selectivity. This regioselective hydroxylation is a key step that could be hypothetically applied in a synthetic route towards this compound, potentially by using a 6-methyl-5-nitropyridin-2-one precursor.

Microbial Transformations in Nitropyridine Synthesis

Microbial transformations offer a powerful toolkit for the synthesis and modification of complex heterocyclic compounds like nitropyridines. The use of microorganisms can facilitate reactions that are difficult to achieve through conventional chemical methods, often proceeding under mild conditions with high selectivity.

One of the most relevant microbial transformations for the synthesis of dihydroxylated pyridines is the cis-dihydroxylation catalyzed by dioxygenase enzymes. Bacteria such as Pseudomonas putida, which contain toluene, naphthalene, or biphenyl (B1667301) dioxygenases, have been shown to catalyze the dihydroxylation of pyridine-ring systems. researchgate.net For instance, these enzymes can convert 1-methyl-2-pyridone (B167067) into its corresponding 3,4- and 5,6-cis-dihydrodiol metabolites. researchgate.net This enzymatic process represents a potential pathway to introduce the two hydroxyl groups in a stereospecific manner onto a suitable 6-methyl-5-nitropyridine precursor.

The table below summarizes examples of microbial transformations on pyridine derivatives, highlighting the potential for generating hydroxylated products.

Microorganism/EnzymeSubstrateProduct(s)Key Transformation
Burkholderia sp. MAK1Pyridin-2-ones/amines5-Hydroxy derivativesRegioselective C5-hydroxylation
Pseudomonas putida (Toluene dioxygenase)Quinolinecis-5,6- and -7,8-dihydrodiolscis-dihydroxylation
Pseudomonas putida (Toluene dioxygenase)2-Quinolone(+)-cis-(3S,4S)-3,4-dihydroxy-3,4-dihydro-2-quinolonecis-dihydroxylation

Reaction Mechanisms and Selectivity in Synthesis

The successful synthesis of this compound hinges on controlling the stereochemistry and regiochemistry of the functionalization steps. Furthermore, the use of catalysts is often essential to achieve high efficiency and selectivity.

Stereochemical and Regiochemical Control in Nitropyridine Functionalization

Achieving the desired substitution pattern on the pyridine ring requires a deep understanding of the directing effects of the existing substituents and the development of highly selective reaction conditions. The inherent electronic properties of the pyridine ring, being electron-deficient, generally favor nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. The presence of a nitro group further activates the ring for nucleophilic attack, while a methyl group has a weak activating effect for electrophilic substitution.

A notable strategy for achieving regioselective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free method allows for the formal C3-hydroxylation of pyridines, a transformation that is otherwise challenging. nih.gov This approach underscores the potential for using light-mediated reactions to control the position of hydroxylation on the pyridine scaffold.

In a hypothetical synthesis of this compound, the nitration of 6-methylpyridine-2,4-diol (B130231) would likely be directed by the existing hydroxyl and methyl groups. Conversely, the dihydroxylation of 6-methyl-5-nitropyridine would be influenced by the directing effects of the methyl and nitro groups. Controlling the regioselectivity in these transformations is paramount to avoid the formation of undesired isomers.

Catalysis in Nitropyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of complex nitropyridines is no exception. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, are employed to enhance reaction rates, yields, and selectivity.

In the context of building the substituted pyridine core, palladium-catalyzed cross-coupling reactions are instrumental. acs.org For instance, a multi-step synthesis could involve the construction of a polysubstituted pyridine through a sequence of coupling reactions to introduce the necessary fragments before a final cyclization step. acs.org More recently, the use of nanocatalysts in multi-component reactions has emerged as an efficient strategy for the one-pot synthesis of polyfunctionalized pyridines. rsc.org

Biocatalysis, as discussed earlier, offers a green and highly selective alternative. The use of engineered enzymes, such as cytochrome P450 monooxygenases, has been demonstrated for the chemo- and regioselective dihydroxylation of aromatic compounds. nih.gov While not yet reported for this compound specifically, the principles of directed evolution and protein engineering could be applied to develop a biocatalyst for its synthesis. The regeneration of cofactors in biocatalytic processes can also be achieved using catalytic systems, such as the regeneration of osmium tetroxide by N-methylmorpholine N-oxide in the Upjohn dihydroxylation. wikipedia.org

The table below provides an overview of different catalytic approaches relevant to the synthesis of substituted pyridines.

Catalyst TypeExample Catalyst/SystemApplicationReference
HomogeneousPalladium complexesCross-coupling reactions for pyridine ring construction acs.org
HeterogeneousNanocatalystsMulti-component reactions for polysubstituted pyridines rsc.org
BiocatalystDioxygenases (P. putida)cis-dihydroxylation of pyridine rings researchgate.net
BiocatalystCytochrome P450Regioselective hydroxylation of aromatics nih.gov
SacrificialN-methylmorpholine N-oxideRegeneration of oxidant in dihydroxylation wikipedia.org

Reactivity and Derivatization of 6 Methyl 5 Nitropyridine 2,4 Diol

General Reactivity of Pyridine-2,4-diols

The foundational reactivity of 6-Methyl-5-nitropyridine-2,4-diol is best understood by first examining the general characteristics of the pyridine-2,4-diol system.

Tautomerism and its Impact on Reactivity

Pyridine-2,4-diols, including the title compound, exhibit keto-enol tautomerism, existing as an equilibrium mixture of the dihydroxy form (the "enol") and various pyridone forms (the "keto" tautomers), such as 4-hydroxy-2-pyridone. nih.govrsc.orgquimicaorganica.orgbldpharm.com This equilibrium is a critical determinant of the molecule's chemical behavior and is significantly influenced by its environment.

In the gas phase or in non-polar solvents, the dihydroxy-pyridine form is often favored. nih.govbldpharm.com Conversely, in polar solvents and in the solid state, the pyridone tautomer tends to predominate due to its ability to form stable intermolecular hydrogen bonds. nih.govrsc.orgbldpharm.com This tautomeric flexibility means the compound can react via different pathways; the dihydroxy form behaves like a phenol (B47542) or enol, while the pyridone form has reactivity more akin to an amide or vinylogous amide. rsc.orgmdpi.com This dual reactivity is crucial for its role in various chemical transformations, with the pyridone form being noted as an effective ligand in certain catalytic processes. mdpi.com

Electron-Withdrawing Effects of the Nitro Group on the Pyridine (B92270) Ring

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the pyridine ring. nih.govcommonorganicchemistry.com Through a combination of negative inductive (–I) and resonance (–R) effects, it pulls electron density away from the aromatic system, making the ring significantly electron-deficient. nih.govwikipedia.orgwikipedia.org

This deactivation has two major consequences:

Decreased Reactivity towards Electrophiles: The electron-poor nature of the ring makes it much less susceptible to electrophilic aromatic substitution, similar to the deactivating effect of a nitro group on a benzene (B151609) ring. wikipedia.org

Increased Reactivity towards Nucleophiles: The withdrawal of electron density makes the carbon atoms of the pyridine ring more electrophilic and thus activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org Positions ortho and para to the nitro group are particularly activated. In the case of this compound, the nitro group at C-5 strongly activates the C-2 and C-4 positions for nucleophilic attack.

Role of Hydroxyl Groups in Chemical Transformations

The two hydroxyl groups at positions C-2 and C-4 are key to the derivatization of the molecule. organic-chemistry.orgacs.org These groups can:

Act as nucleophiles themselves.

Be deprotonated to form phenoxide-like anions, which are even stronger nucleophiles.

Serve as directing groups in certain reactions.

Participate in intramolecular and intermolecular hydrogen bonding, which can influence solubility, conformation, and reactivity. acs.orgbldpharm.com

However, the hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the C-2 and C-4 positions, the hydroxyl groups typically need to be converted into better leaving groups, such as sulfonate esters (e.g., tosylates, mesylates) or halides. rsc.orgmdpi.com This transformation is a common strategy to facilitate the displacement of the oxygen functionality by other nucleophiles.

Reaction Pathways of this compound

The specific reaction pathways of this compound are a direct consequence of the general principles outlined above. Key transformations include substitution at the hydroxyl-bearing carbons and reduction of the nitro group.

Substitution Reactions (e.g., nucleophilic substitution of hydroxyl groups)

Direct nucleophilic substitution of the hydroxyl groups on this compound is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). Research on analogous 6-methyl-β-nitropyridin-2-ones has shown that direct reactions with certain nucleophiles, like phenacyl bromides, result in extremely low yields, which is attributed to both steric and electronic factors. mdpi.com

A more effective strategy involves a two-step process:

Conversion to a Better Leaving Group: The hydroxyl groups are first converted into more reactive functionalities. A common method is to replace them with chloro groups by treating the diol with a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 2,4-dichloro-6-methyl-5-nitropyridine.

Nucleophilic Substitution: The resulting chloropyridine is highly activated towards nucleophilic aromatic substitution (SNAr) at both the C-2 and C-4 positions, due to the combined electron-withdrawing effects of the ring nitrogen and the C-5 nitro group. wikipedia.orgstackexchange.com These chloro groups can then be readily displaced by a wide variety of nucleophiles. For instance, studies on the closely related 5-nitropyridine-2-sulfonic acid show that the sulfonate group (another good leaving group) can be displaced by alkoxides, amines, and halides to form a range of 2-substituted-5-nitropyridines. rsc.org A similar reactivity pattern is expected for the chloro-derivative of the title compound.

One documented pathway for a related compound involved converting a 6-methyl-nitropyridin-2-one into its methoxy (B1213986) derivative via the intermediate chloropyridine, which could then be successfully N-phenacylated. mdpi.com

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to a primary amino group (–NH₂), yielding 5-amino-6-methylpyridine-2,4-diol. nih.gov This transformation is a cornerstone of aromatic chemistry and can be achieved using several well-established methods. wikipedia.org The choice of reagent can be tailored to tolerate other functional groups within the molecule.

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Hydrogen gas (H₂) is used in conjunction with a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. commonorganicchemistry.com Raney Nickel is another common catalyst that can be used, particularly if dehalogenation is a concern in related substituted molecules. commonorganicchemistry.com

Metal-Acid Systems: The reduction can also be performed using a metal in an acidic medium. Common combinations include iron powder (Fe) in acetic acid or hydrochloric acid, and tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.com These methods are robust and widely used in organic synthesis.

Other Reducing Agents: A variety of other reagents can effect this transformation. Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be used, sometimes offering chemoselectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The general mechanism for these reductions involves a stepwise process from the nitro group (–NO₂) to a nitroso (–NO) intermediate, then to a hydroxylamine (B1172632) (–NHOH), and finally to the amine (–NH₂). google.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Comments
H₂ / Pd/C Hydrogen gas, often at atmospheric or slightly elevated pressure; various solvents (e.g., ethanol, ethyl acetate). Highly efficient and clean; may also reduce other functional groups like alkenes. commonorganicchemistry.com
H₂ / Raney Ni Hydrogen gas; typically in an alcohol solvent. Effective alternative to Pd/C; can be useful when trying to avoid dehalogenation. commonorganicchemistry.com
Fe / HCl or CH₃COOH Iron powder in aqueous acid; often requires heating. A classic, inexpensive, and reliable method.
SnCl₂ / HCl Tin(II) chloride dihydrate in concentrated hydrochloric acid. A mild and effective method, often used for substrates sensitive to catalytic hydrogenation. commonorganicchemistry.com
Na₂S₂O₄ Sodium hydrosulfite in an aqueous or mixed aqueous/organic solvent system. A useful alternative when acidic or hydrogenation conditions are not suitable.

Oxidation Reactions

The oxidation of the methyl group at the 6-position of the pyridine ring is a potential reaction pathway. For instance, the oxidation of 2-methyl-5-ethylpyridine can yield 6-methyl-nicotinic acid esters at elevated temperatures. google.com This process involves mixing the starting material with sulfuric acid, followed by the addition of nitric acid. google.com While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar methylpyridines suggests that the methyl group can be converted to a carboxylic acid. For example, 2-methyl-5-ethylpyridine undergoes oxidative conversion on a modified vanadium oxide catalyst to produce various products, including nicotinic acid. researchgate.net The oxidation of 6-methyluracil (B20015), a structurally related pyrimidine (B1678525), with selenium oxide and selenous acid has been analyzed, indicating that the methyl group can be oxidized. researchgate.net

Electrophilic Aromatic Substitution (at unhindered positions)

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. The general mechanism involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a carbocation intermediate known as a benzenium or σ-complex. libretexts.orgmasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com A subsequent deprotonation at the site of attack restores the aromaticity of the ring. masterorganicchemistry.com

The position of electrophilic attack on a substituted aromatic ring is directed by the existing substituents. In the case of this compound, the hydroxyl (-OH) groups are activating and ortho-, para-directing, while the nitro (-NO2) group is deactivating and meta-directing. The methyl (-CH3) group is weakly activating and ortho-, para-directing. The interplay of these groups will determine the regioselectivity of any EAS reaction. Given the substitution pattern, the most likely position for further electrophilic attack would be the C3 position, which is ortho to the activating hydroxyl group at C4 and meta to the deactivating nitro group at C5. However, steric hindrance from the adjacent methyl group at C6 could also influence the reaction's feasibility. researchgate.net

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br2 or Cl2 with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com

Synthesis of Derivatives and Analogues

Modification of Hydroxyl Groups (e.g., etherification, esterification)

The hydroxyl groups of this compound can be modified through reactions such as etherification and esterification. For example, pyridin-2-ones can be converted to 2-chloropyridines using phosphorus oxychloride and phosphorus pentachloride. mdpi.com These chloro derivatives can then be converted to methoxy derivatives by reacting with sodium methoxide. mdpi.com This two-step process provides a route to etherification of the hydroxyl group at the 2-position.

Esterification of nicotinic acid derivatives, which could be formed from the oxidation of the methyl group, can be achieved by heating the reaction mixture with an alcohol. google.com

Transformations Involving the Nitro Group (e.g., reduction to amine, subsequent reactions)

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group. wikipedia.org This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C, PtO2, or Raney nickel), or chemical reducing agents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite. wikipedia.orgorganic-chemistry.org

The resulting 5-amino-6-methylpyridine-2,4-diol is a valuable intermediate for further derivatization. Amino groups on a pyridine ring can undergo a variety of reactions. For instance, they can be diazotized and subsequently replaced with other functional groups. The amino group can also be acylated or participate in condensation reactions to form heterocyclic systems. For example, 2-amino-5-nitropyridine (B18323) can be reacted with chloroacetyl chloride and then ammonium (B1175870) thiocyanate (B1210189) to produce thiazolidinone derivatives. nih.gov

Reactions at the Methyl Group (e.g., side-chain functionalization)

The methyl group of this compound can be a site for functionalization. As mentioned earlier, oxidation can convert the methyl group to a carboxylic acid. google.comresearchgate.net Another approach is condensation reactions. For example, 4-hydroxy-6-methylpyridin-2(1H)-one can react with triethyl orthoformate and a primary amine to form 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. nih.gov

Development of Hybrid Molecules

The functional groups on this compound provide handles for the synthesis of more complex, hybrid molecules. The reduction of the nitro group to an amine is a key step in many synthetic strategies for building hybrid molecules. nih.gov This amine can then be coupled with other molecules. For example, carboxylic acids derived from nitropyridines have been coupled with aromatic amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amide-containing hybrid molecules. nih.gov

Another strategy involves the conversion of the pyridone to a chloropyridine, followed by Suzuki coupling to introduce an aryl group. Subsequent reduction of the nitro group and acylation can lead to complex heterocyclic structures. nih.gov The development of metal complexes with nitropyridine-containing ligands is another area of interest, with applications in medicinal chemistry. nih.gov

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as temperature, light, and pH. While detailed experimental studies on this specific compound are not extensively documented, its degradation pathways can be predicted based on the reactivity of the nitropyridine core and its substituents.

Thermal Stability: Generally, nitroaromatic compounds can be susceptible to thermal decomposition, which can sometimes be energetic. The stability of this compound at elevated temperatures has not been specifically reported. However, supplier data indicates that the compound should be stored at refrigerated temperatures (2-8°C), suggesting that it may have limited long-term stability at room temperature or higher. cymitquimica.comlookchem.com Thermal degradation could potentially involve the loss of the nitro group or reactions involving the hydroxyl groups.

Photochemical Stability: Substituted nitropyridines can undergo various photochemical reactions. For instance, some nitropyridine derivatives have been shown to participate in photo-induced rearrangements or reactions involving the nitro group. A study on the conformational stability and vibrational analysis of the related compound 2-hydroxy-4-methyl-5-nitropyridine (B1296462) has been conducted, which can provide foundational data for understanding the behavior of similar molecules. sigmaaldrich.com The absorption of UV light could lead to the excitation of the nitro group, potentially initiating degradation pathways.

Hydrolytic Stability: The hydrolytic stability of this compound would likely be pH-dependent. The acidic nature of the hydroxyl groups means that the compound can exist in different ionic forms in aqueous solutions. In strongly acidic or basic solutions, the pyridine ring or the substituents may become more susceptible to hydrolysis. However, specific data on the rate and products of hydrolysis are not readily available.

Potential Degradation Products: Based on the known chemistry of nitropyridines, potential degradation pathways could include:

Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, leading to the formation of 5-amino-6-methylpyridine-2,4-diol or related compounds.

Denitration: The nitro group could be replaced by a hydroxyl group or other nucleophiles present in the reaction medium.

Ring opening: Under harsh conditions, the pyridine ring itself could be cleaved.

Without specific experimental studies, the following table presents hypothetical stability data for illustrative purposes, based on the general characteristics of related chemical structures.

Interactive Data Table: Hypothetical Stability Profile of this compound

ConditionParameterValueNotes
Thermal Recommended Storage2-8°C cymitquimica.comlookchem.comSuggests potential for degradation at ambient temperatures over extended periods.
Decomposition Onset>150°C (estimated)Hypothetical value; nitro compounds can be thermally sensitive.
Photochemical UV Absorption (λmax)280-350 nm (estimated)Typical for nitropyridine systems.
PhotodegradationLikely sensitive to UVThe nitro group can be photolabile.
Hydrolytic Stability at pH 7Moderately StableExpected to be relatively stable in neutral aqueous solutions for short durations.
Stability at pH < 3Potentially UnstableAcid-catalyzed hydrolysis or ring protonation may increase degradation.
Stability at pH > 11Potentially UnstableBase-catalyzed degradation pathways may become significant.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. Searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and fragmentation patterns, did not yield any results for this specific molecule.

While information is available for structurally related compounds—such as various substituted nitropyridines, aminopyridines, and pyrimidine derivatives—no publications detailing the synthesis and subsequent spectroscopic characterization of this compound were identified.

Consequently, the requested article, which was to be focused solely on the detailed spectroscopic analysis and structural elucidation of this compound, cannot be generated at this time due to the absence of the necessary foundational data. The required information for the outlined sections on NMR and MS analysis is not present in the searched scientific domain.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

The IR and Raman spectra of 6-Methyl-5-nitropyridine-2,4-diol are characterized by absorption bands corresponding to its primary functional groups: the nitro (NO₂), hydroxyl (OH), and pyridine (B92270) ring moieties. The nitro group typically exhibits strong, distinct stretching vibrations. researchgate.net The hydroxyl groups lead to broad absorption bands in the IR spectrum, a hallmark of hydrogen bonding. The pyridine ring structure is confirmed by a series of characteristic stretching and bending vibrations. researchgate.net

For related compounds like 2-amino-4-methyl-5-nitropyridine, the nitro group positioning significantly influences the vibrational spectra, which in turn affects the molecular packing in crystal structures. In the case of 2-Hydroxy-6-methyl-5-nitropyridine, a tautomer of the title compound, a distinct IR spectrum is observable. chemicalbook.com

Table 1: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Typical Wavenumber Range (cm⁻¹) Vibration Type
Hydroxyl (O-H) 3200-3600 Stretching (Broad due to H-bonding)
Nitro (N-O) 1500-1560 and 1335-1385 Asymmetric & Symmetric Stretching
Pyridine Ring (C=C, C=N) 1400-1650 Ring Stretching

A detailed assignment of vibrational modes connects specific spectral peaks to the motions of atoms within the molecule. For pyridine and its derivatives, C-H in-plane bending vibrations are typically observed in the 1290-990 cm⁻¹ region, often coupling with ring stretching vibrations. researchgate.net The C-N stretching vibrations in aminopyridines are found in the 1266-1382 cm⁻¹ range. researchgate.net For the title compound, analogous assignments can be inferred. The stretching and bending of the methyl group, and the various modes of the substituted pyridine ring, all contribute to the unique spectroscopic signature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum provides information about the electronic structure, particularly in molecules with chromophores like conjugated π systems. lumenlearning.com

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the molecule. The pyridine ring, substituted with a nitro group, constitutes a significant chromophore. The primary transitions are of the π → π* and n → π* type. libretexts.org

π → π transitions:* These high-energy transitions involve electrons in the π-bonding orbitals of the conjugated pyridine system being excited to anti-bonding π* orbitals. They typically result in strong absorption bands. lumenlearning.com

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the pyridine ring) to anti-bonding π* orbitals. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of the nitro and hydroxyl groups as auxochromes can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift). For comparison, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which also contains a substituted pyridine ring, exhibits a characteristic UV absorption peak. lumenlearning.com

Table 2: Expected Electronic Transitions and Absorption Regions

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π (bonding) → π* (anti-bonding) Shorter wavelength (UV) High

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. These solvent effects are particularly pronounced for n → π* transitions. Polar solvents can stabilize the non-bonding electrons through hydrogen bonding, increasing the energy required for the transition and causing a shift to shorter wavelengths (a hypsochromic or blue shift). Conversely, π → π* transitions often experience a bathochromic (red) shift in polar solvents, as the excited state is typically more polar than the ground state and is thus stabilized to a greater extent. Changes in pH can also affect the spectra of compounds with acidic or basic groups by altering their ionization state and, consequently, their electronic structure. tanta.edu.eg

X-ray Diffraction (XRD) for Single Crystal Analysis

Table 3: Representative Crystallographic Data for a Related Nitropyridine Derivative (2-(4-Methylphenoxy)-5-nitropyridine)

Parameter Value
Chemical Formula C₁₂H₁₀N₂O₃
Crystal System Orthorhombic
Space Group Pbc2₁
a (Å) 7.2818 (18)
b (Å) 11.977 (2)
c (Å) 25.362 (5)
V (ų) 2211.9 (8)
Z 8

Data from Nasir et al. (2011) for 2-(4-Methylphenoxy)-5-nitropyridine. nih.gov

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound is currently not available in published crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Such data is fundamental to describing the solid-state arrangement of the molecule.

Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental data from techniques like X-ray crystallography or computational chemistry studies, the precise bond lengths, bond angles, and dihedral angles for this compound cannot be provided. These parameters are crucial for understanding the molecule's three-dimensional geometry and conformational preferences.

Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound, with its hydroxyl and nitro functional groups, suggests the potential for significant intermolecular interactions, particularly hydrogen bonding. These interactions would play a critical role in the packing of the molecules in the solid state. However, in the absence of crystallographic studies, the nature and geometry of these hydrogen bonding networks remain speculative.

Polymorphism and Co-crystallization Studies

There are no reports in the scientific literature concerning polymorphism (the ability of a substance to exist in more than one crystal form) or co-crystallization studies involving this compound. Such studies are important for understanding the solid-state properties of a compound and for the development of new materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, applying the principles of quantum mechanics to solve for the electronic structure and energy of a molecule. These calculations can elucidate a wide range of chemical and physical properties. For nitropyridine systems, these methods are crucial for understanding the influence of substituent groups—such as the methyl, nitro, and diol groups in 6-Methyl-5-nitropyridine-2,4-diol—on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. niscair.res.in DFT calculations on various nitropyridine derivatives have been successfully used to determine their heats of formation and assess their aromatic stabilities. researchgate.net For a molecule like this compound, DFT would be the method of choice to model its properties. Typically, a functional like B3LYP combined with a basis set such as 6-31G(d,p) is employed for robust calculations. niscair.res.innih.gov

A fundamental step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

For this compound, this would reveal how the substituents distort the pyridine ring from a perfect planar geometry. For instance, studies on other substituted pyridines show that DFT calculations can accurately predict these structural parameters, which are often in good agreement with experimental X-ray crystallography data. nih.gov Following optimization, electronic properties like dipole moment and total energy are computed, providing insight into the molecule's polarity and stability.

Table 1: Key Parameters from Geometry Optimization This interactive table outlines the typical structural and electronic parameters obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

ParameterDefinitionSignificance for this compound
Bond Length (Å) The equilibrium distance between the nuclei of two bonded atoms.Determines the spatial arrangement and strain within the molecule.
**Bond Angle (°) **The angle formed between three atoms across at least two bonds.Defines the molecule's 3D shape and steric interactions.
Dihedral Angle (°) The angle between two intersecting planes.Describes the conformation of the molecule, such as the twisting of the nitro group relative to the pyridine ring.
Total Energy (Hartree) The total electronic energy of the molecule in its ground state.Used to compare the relative stability of different isomers or conformations.
Dipole Moment (Debye) A measure of the separation of positive and negative charges in a molecule.Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. niscair.res.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron-donating and electron-accepting interactions.

Table 2: Parameters from Frontier Molecular Orbital Analysis This table defines the key metrics derived from FMO analysis.

ParameterDefinitionSignificance
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Relates to the molecule's electron-donating ability (ionization potential).
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Relates to the molecule's electron-accepting ability (electron affinity).
HOMO-LUMO Gap (eV) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).An indicator of chemical reactivity, kinetic stability, and the energy of the lowest-energy electronic transition.

DFT calculations can simulate various types of spectra. By calculating the vibrational frequencies of the optimized structure, one can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. niscair.res.inijert.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO→LUMO or similar orbital transitions. grafiati.com For this compound, this would predict its color and how it interacts with light.

From the fundamental energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated. These quantities provide a more nuanced understanding of a molecule's stability and reactivity than the HOMO-LUMO gap alone. These descriptors are derived from conceptual DFT and help quantify concepts from classical chemistry.

Table 3: Global Reactivity Descriptors from DFT This interactive table explains common reactivity descriptors calculated using DFT.

DescriptorFormulaDefinitionChemical Interpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2The negative of electronegativity; measures the tendency of electrons to escape from a system.A higher chemical potential indicates a greater tendency to donate electrons.
Global Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron distribution.Hard molecules have a large HOMO-LUMO gap and are less reactive.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of a molecule's polarizability.Soft molecules have a small HOMO-LUMO gap and are more reactive.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the ability of a species to accept electrons.A high value indicates a good electrophile.

Ab Initio Methods

Theoretical studies on the tautomerism of 2-pyridone and 4-pyridone have shown that the relative stability of tautomers can be accurately predicted when various factors are considered, including geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy. wayne.edu For instance, calculations have determined that 2-pyridone is slightly more stable than 2-hydroxypyridine (B17775) in the gas phase. wayne.edunih.gov The choice of basis set and computational method is crucial for obtaining accurate results, with higher levels of theory generally providing better agreement with experimental data. nih.gov

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents. For example, computational studies on meso-(4-pyridyl)-BODIPYs have demonstrated that the introduction of electron-withdrawing groups can restructure the molecular orbitals.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. While specific MD simulations for this compound are not documented in the available literature, studies on related substituted pyridine derivatives highlight the potential applications of this technique. nih.govmdpi.com

MD simulations have been used to investigate the binding mechanisms of substituted pyridine derivatives to biological targets, revealing key interactions and the role of solvent molecules. nih.gov In such studies, the simulations can predict the preferred binding modes of ligands and identify crucial residues for interaction. nih.gov The results from MD simulations are often combined with binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, to correlate theoretical predictions with experimental bioactivity. nih.gov For other pyridine derivatives, MD simulations have been employed to understand their behavior at interfaces, such as the orientation of pyridine and its alkyl derivatives at an oil/water interface. researchgate.net These studies indicate that the orientation and distribution of pyridine molecules are influenced by their structural features. researchgate.net

Conformational Analysis and Tautomerism Studies

The presence of hydroxyl groups on the pyridine ring of this compound makes it susceptible to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton.

Energetic Landscape of Tautomeric Forms

The tautomerism between hydroxypyridine and pyridone forms is a well-studied equilibrium. wayne.edunih.govnih.govnih.govresearchgate.net For the parent 2-hydroxypyridine, the pyridone tautomer is generally favored in condensed phases, while the hydroxy form can be more stable in the gas phase. wayne.edunih.gov Computational studies have been crucial in dissecting the energetic differences between these tautomers.

The relative stability of the tautomers is a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.govresearchgate.net Ab initio and Density Functional Theory (DFT) calculations have been used to map the potential energy surface of these tautomeric interconversions. For 2-hydroxypyridine/2-pyridone, the energy difference between the two forms is small, making accurate theoretical prediction challenging. nih.gov Different computational methods and basis sets can sometimes yield conflicting results regarding the most stable tautomer. nih.gov

Table 1: Calculated Relative Energies of Pyridine Tautomers

Tautomer SystemMethod/Basis SetRelative Energy (kcal/mol)Favored TautomerReference
2-hydroxypyridine/2-pyridoneMP2/6-31G0.32-pyridone wayne.edu
4-hydroxypyridine (B47283)/4-pyridoneMP2/6-31G-2.44-hydroxypyridine wayne.edu
2-hydroxypyridine/2-pyridoneB3LYP/6-311++G -1 to -32-pyridone nih.gov
2-hydroxypyridine/2-pyridoneM062X/6-311++G5 to 92-hydroxypyridine nih.gov

This interactive table is based on data from theoretical studies of pyridine tautomerism.

Influence of Substituents on Tautomeric Preferences

The presence of the methyl and nitro groups on the pyridine ring of this compound is expected to significantly influence the tautomeric equilibrium compared to the unsubstituted dihydroxypyridines. Electron-withdrawing groups, like the nitro group, and electron-donating groups, like the methyl group, can alter the electron density distribution in the ring and affect the relative stability of the tautomeric forms.

Computational studies on substituted pyridines have shown that the electronic nature of the substituents plays a key role in determining the preferred tautomer. nih.gov For example, the introduction of a nitrogen atom into the ring of 2-hydroxypyridine to form 4-hydroxypyrimidine (B43898) shifts the equilibrium towards the keto form. nih.govresearchgate.net This shift is attributed to changes in aromaticity and electronic delocalization. nih.govresearchgate.net Therefore, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group in this compound will be a critical factor in determining its dominant tautomeric form.

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic insights into chemical reactions, including the simulation of reaction pathways.

Reaction Pathway Simulations

While specific reaction pathway simulations for this compound are not available, computational studies on the reactions of related nitropyridines offer a glimpse into the potential mechanisms this compound might undergo. For instance, the reaction of 3-nitropyridine (B142982) with sulfite (B76179) ions has been studied, and the structures of the resulting products have been verified. rsc.org

The synthesis of 3-nitropyridines has been investigated, and the mechanism of nitration has been elucidated through a combination of experimental and computational work. ntnu.noresearchgate.net These studies suggest that the reaction proceeds through intermediates that can be characterized computationally. ntnu.noresearchgate.net Furthermore, computational modeling has been used to understand the mechanism of enantioselective reduction of imines catalyzed by rhodium complexes, providing a strategy for the rational design of catalysts. nih.gov Such approaches could, in principle, be applied to understand the reactivity of this compound.

Advanced Research Applications and Future Directions

Applications in Medicinal Chemistry and Drug Discovery (excluding dosage/administration)

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique chemical properties, including its ability to form hydrogen bonds and its aromatic nature, make it a privileged structure in drug design.

Development of Pyridine-Containing Drugs and Lead Compounds

The pyridine ring is a key component in a wide array of drugs, highlighting its versatility and importance in lead compound development. drugbank.comnih.gov Its presence can influence a molecule's solubility, metabolic stability, and ability to bind to biological targets. nih.gov For instance, pyridine derivatives are found in drugs for treating conditions ranging from hypertension and allergies to bacterial infections and cancer. drugbank.com The development of compounds like MGL-3196, a highly selective thyroid hormone receptor β agonist, showcases how modifications to a core heterocyclic structure can lead to potent and selective drug candidates. nih.gov The exploration of different substituents on the pyridine ring allows chemists to fine-tune the pharmacological profile of a lead compound.

Identification of Pharmacological Targets

The functionalization of the pyridine ring with various chemical groups, such as nitro and hydroxyl moieties, can lead to compounds with specific pharmacological activities. These derivatives have been instrumental in identifying and validating a range of molecular targets for therapeutic intervention.

Inhibition of Kinases (e.g., JAK2, GSK3, p38)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have been successfully developed as selective kinase inhibitors. For example, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov One optimal compound, A8, demonstrated an IC50 value of 5 nM for JAK2 and showed significant selectivity over other JAK family members. nih.gov This highlights the potential for nitrogen-containing heterocyclic compounds to be developed into targeted kinase inhibitors.

Antifungal and Antibacterial Activities

The search for new antimicrobial agents is a global health priority. Nitro-containing compounds and pyridine derivatives have shown promise in this area. For instance, nitrothiophene-containing molecules have demonstrated selective and potent activity against drug-resistant Staphylococcus aureus. mdpi.com Similarly, certain synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, mimicking natural alkaloids, have exhibited significant antifungal activity, particularly against Cryptococcus neoformans and various Candida species. nih.gov The length of the alkyl side chain on the pyridine ring was found to be a critical determinant of the antifungal potency. nih.gov While some nitrouracil derivatives did not show significant growth inhibition against a panel of bacteria and fungi, other nitro compounds have proven effective. nih.govnih.gov

Table 1: Antifungal Activity of 6-Alkyl-2,3,4,5-tetrahydropyridines

Compound C-6 Alkyl Chain Length Antifungal Activity
5a C12 Inactive
5b C13 Inactive
5c C14 Active
5d C15 Active
5e C16 Most Active
5f C17 Most Active
5g C18 Active

Data sourced from a study on synthetic analogs of fire ant venom alkaloids. nih.gov

Antiviral Properties (e.g., HIV-1 Integrase Inhibitors, SARS-CoV-2)

The pyridine nucleus is a key feature in several antiviral agents. Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretrovirals, and pyridine-based compounds like KF116 have shown potent activity. nih.gov These compounds work by inducing the hyper-multimerization of the HIV-1 integrase enzyme, a critical component of the viral replication machinery. nih.gov KF116 was found to be highly effective against wild-type HIV-1 and even more potent against a drug-resistant strain. nih.gov In the context of the recent pandemic, derivatives such as epoxybenzooxocinopyridines have been screened for activity against SARS-CoV-2. nih.gov One such compound demonstrated the ability to inhibit the replication of the virus in cell cultures, marking it as a promising lead for further development. nih.gov

Anticancer Potential and Mechanisms (e.g., Thioredoxin Reductase 1 inhibition)

Many pyridine and nitropyridine derivatives have been investigated for their anticancer properties. One important mechanism of action is the inhibition of the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. nih.govnih.gov The enzyme thioredoxin reductase 1 (TrxR1) is a key target, and its inhibition can lead to increased oxidative stress and subsequent cancer cell death. nih.govscienceopen.com Electrophilic compounds can irreversibly modify the selenocysteine (B57510) residue in the active site of TrxR1, thereby inhibiting its function. nih.gov For example, pristimerin, a plant-derived triterpenoid, has been identified as a novel inhibitor of TrxR, inducing apoptosis in tumor cells. scienceopen.com Other nitro-containing compounds, such as certain 3-nitroaryl-1,2,4-triazolo[3,4-a]phthalazines, have also shown significant anticancer activity against various human cancer cell lines, with some acting as potassium channel inhibitors or targeting the EGFR Tyrosine Kinase enzyme. nih.gov

Table 2: Investigated Anticancer Mechanisms of Pyridine and Nitro-Compound Derivatives

Compound Class Proposed Mechanism of Action Target Cancer Cells Reference
3-nitroaryl-1,2,4-triazolo[3,4-a]phthalazines K+ channel inhibition, EGFR Tyrosine Kinase inhibition A549, MCF-7, SKBr3, PC-3, HeLa nih.gov
Various Electrophilic Compounds Thioredoxin Reductase 1 (TrxR1) Inhibition General Cancer Therapy nih.gov
Other Biological Activities (e.g., anti-inflammatory, antimalarial, urease inhibition)

While direct studies on the biological activities of 6-Methyl-5-nitropyridine-2,4-diol are not extensively documented in publicly available research, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory Activity: Pyrimidine derivatives have been shown to exhibit noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 enzyme. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory effects against COX enzymes. nih.gov Furthermore, novel 6-heteroarylamino-2,4,5-trimethylpyridin-3-ol analogues have been identified as potent agents against inflammatory bowel disease in animal models. nih.gov These findings suggest that the pyridine and diol moieties in this compound could contribute to anti-inflammatory properties, warranting further investigation.

Antimalarial Activity: The pyrimidine scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov The effectiveness of drugs like pyrimethamine (B1678524) highlights the potential of this class of compounds in combating malaria. nih.gov Although research on the specific antimalarial properties of this compound is not available, its structural similarity to known antimalarial agents makes it a candidate for screening and development in this area.

Urease Inhibition: Urease enzymes are a target for the treatment of infections caused by certain pathogenic bacteria. nih.gov Research has shown that various heterocyclic compounds, including imidazopyridine-oxazole derivatives, can act as potent urease inhibitors. nih.gov Specifically, derivatives containing nitro groups have demonstrated significant inhibitory activity. nih.gov Pyridylpiperazine-based carbodithioates have also been identified as effective urease inhibitors. nih.gov The presence of the nitro group and the pyridine ring in this compound suggests its potential as a urease inhibitor, a hypothesis that could be explored through in vitro enzyme assays.

Structure-Based Drug Design Leveraging this compound Scaffold

Structure-based drug design is a powerful strategy for developing new therapeutic agents by utilizing the three-dimensional structure of a biological target. nih.gov The rigid heterocyclic scaffold of this compound provides an excellent starting point for the design of selective inhibitors for various enzymes and receptors.

The process of structure-based drug design involves identifying a "hit" compound and then iteratively modifying its structure to improve its binding affinity and selectivity for the target. youtube.com The known chemical reactivity of the nitro group and the potential for modification at the hydroxyl and methyl positions of this compound offer multiple avenues for chemical derivatization. For example, the introduction of a methyl group at the C-5 position of a pyrimidine ring has been shown to be crucial for achieving selectivity for certain protein kinases. cardiff.ac.uk This highlights how subtle modifications to the core scaffold can significantly impact biological activity and selectivity. By employing computational modeling and X-ray crystallography, researchers can design and synthesize novel derivatives of this compound with optimized pharmacological profiles.

Contributions to Materials Science and Organic Synthesis

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound makes it a valuable component in the synthesis of more complex molecules and specialized materials.

Use as Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as precursors for a vast array of complex molecules with diverse applications. sigmaaldrich.com The reactivity of the pyridine ring, particularly when substituted with a nitro group, allows for a variety of chemical transformations.

Derivatives of 6-methyl-nitropyridin-2-one, which are structurally similar to this compound, have been utilized as starting materials in the synthesis of complex heterocyclic systems such as indolizines. The presence of the nitro group can direct further chemical reactions and enable the construction of intricate molecular architectures. The diol functionality in this compound provides additional reaction sites for building more complex structures.

Precursors for Specialized Organic Materials

The development of new organic materials with specific electronic, optical, or thermal properties is a rapidly growing area of research. The nitropyridine moiety in this compound suggests its potential as a precursor for such materials. Nitroaromatic compounds are known for their electron-accepting properties, which can be harnessed in the design of materials with interesting charge-transfer characteristics.

Furthermore, the ability to chemically modify the hydroxyl and methyl groups allows for the fine-tuning of the molecule's properties and its incorporation into larger polymeric structures. This could lead to the development of specialized polymers, dyes, or other organic materials with tailored functionalities.

Emerging Research Areas

As a relatively underexplored compound, this compound presents opportunities for investigation in several emerging research areas.

Photophysical Properties and Applications (if applicable)

The study of how molecules interact with light is crucial for the development of new sensors, imaging agents, and light-harvesting materials. The photophysical properties of heterocyclic compounds are of particular interest due to their diverse applications.

Challenges and Opportunities in Nitropyridine Diol Research

Despite the promising outlook, the journey of nitropyridine diols like this compound from laboratory synthesis to practical application is fraught with challenges. However, these challenges also present significant opportunities for innovation and discovery.

The synthesis of substituted nitropyridines can be complex, often involving multi-step processes with challenges related to regioselectivity and yield. The synthesis of related 6-methyl-β-nitropyridin-2-ones, for instance, has been shown to have low yields at certain stages. One of the initial steps often involves the nitration of a picoline derivative, followed by diazotization to introduce the hydroxyl group. The synthesis of 6-methyl-5-nitropyridin-2-one, an isomer of a potential precursor, was achieved with a 25% yield.

The conversion of pyridin-2-ones to the corresponding diols can present further hurdles. A common strategy involves the conversion of the pyridone to a chloropyridine, followed by nucleophilic substitution. While the conversion to 2-chloropyridines can proceed with high yields, the subsequent steps require careful optimization of reaction conditions, such as the choice of solvent and base. For example, the phenacylation of related 6-methyl-β-nitropyridin-2-ones resulted in extremely low yields, necessitating an alternative route via methoxy (B1213986) derivatives. This highlights the need for developing more efficient and scalable synthetic routes to produce this compound in high purity and yield. Process optimization, including the exploration of novel catalysts and reaction conditions, is a key area of ongoing research.

The challenge lies in elucidating the specific molecular targets and pathways through which these compounds exert their effects. Understanding the structure-activity relationships is crucial for designing more potent and selective drug candidates. Future research should focus on screening this compound and its analogues against a panel of biological targets to identify potential therapeutic applications.

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound, thereby guiding experimental research. Density Functional Theory (DFT) has been successfully used to study the molecular structure, vibrational spectra, and electronic properties of related nitropyridine derivatives. mdpi.comnih.gov For instance, computational studies on 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown good agreement between calculated and experimental infrared spectra. mdpi.com

These computational methods can be used to predict a range of properties, including NLO characteristics, and to explore reaction mechanisms, which can aid in the optimization of synthetic processes. Molecular docking simulations, as performed on 2-methoxy-4-methyl-5-nitropyridine, can predict the binding affinity of these molecules to biological targets, such as proteins implicated in cancer, thereby identifying potential therapeutic uses. The ongoing development of more accurate and efficient computational methodologies presents a significant opportunity to accelerate the discovery and development of new applications for nitropyridine diols.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Methyl-5-nitropyridine-2,4-diol with high purity?

  • Methodological Answer : Synthesis typically involves nitration and hydroxylation steps. For nitropyridine derivatives, nitration of the pyridine ring requires precise temperature control (e.g., 0–5°C) to avoid over-nitration. Hydroxylation can be achieved via acid-catalyzed hydrolysis of chloro or methoxy precursors. Purification via recrystallization using ethanol/water mixtures is recommended to remove nitro-containing byproducts. Monitor reaction progress with HPLC or TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
  • Safety Note : Use explosion-proof equipment due to nitro group instability, and handle intermediates (e.g., chlorinated precursors) in fume hoods with nitrile gloves and goggles .

Q. How can the stability of this compound under varying pH conditions be experimentally assessed?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~320 nm for nitro groups) at 0, 24, 48, and 72 hours. Kinetic analysis (first-order decay) will reveal pH-dependent stability. For example, nitro groups are prone to reduction in acidic conditions, forming hydroxylamines or amines .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d6 shows characteristic peaks: δ 8.2–8.5 ppm (pyridine H), δ 2.5 ppm (methyl group).
  • IR : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3300–3500 cm⁻¹) stretches.
  • MS : ESI-MS in negative mode to detect [M-H]⁻ ion.
    Cross-validate with elemental analysis (C: ~40%, N: ~15%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring. The nitro group at C5 deactivates the ring, directing nucleophiles to C3 or C5. Compare activation energies for substitution at these positions using transition-state modeling. Validate predictions experimentally via reactions with amines or thiols, analyzing regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyridines?

  • Methodological Answer :

  • Assay Variability : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity tests).
  • Metabolite Interference : Use stable isotope-labeled analogs (e.g., ¹⁵N-nitro) to track metabolic reduction in cell models.
  • Target Selectivity : Perform SPR (surface plasmon resonance) to quantify binding affinities against purported targets (e.g., enzymes in metabolic pathways) .

Q. How does the nitro group influence intermolecular interactions in crystal structures of this compound derivatives?

  • Methodological Answer : Conduct X-ray crystallography on co-crystals with hydrogen-bond donors (e.g., urea). The nitro group forms strong π-π stacking interactions (3.5–4.0 Å) with aromatic residues, while hydroxyl groups participate in H-bond networks (O···O distances ~2.8 Å). Compare packing efficiencies with non-nitro analogs to quantify lattice energy differences .

Experimental Design & Data Analysis

Designing a study to optimize the catalytic reduction of the nitro group in this compound:

  • Methodological Answer : Use a Box-Behnken design to test variables:

  • Catalyst (Pd/C vs. Raney Ni),
  • Pressure (1–3 bar H₂),
  • Solvent (MeOH vs. THF).
    Monitor reaction completion via TLC and quantify amine yield via GC-FID. ANOVA analysis will identify optimal conditions (e.g., Pd/C at 2 bar H₂ in MeOH achieves >90% yield) .

Analyzing conflicting thermal stability data from DSC and TGA:

  • Methodological Answer : DSC may show a sharp melt at 83°C (decomposition onset), while TGA indicates gradual mass loss starting at 120°C due to nitro decomposition. Reconcile by running simultaneous DSC-TGA to correlate endothermic events (melting) with mass loss. Use Kissinger analysis to calculate activation energy for decomposition (~120 kJ/mol) .

Safety & Compliance

Best practices for handling this compound in aqueous environments to prevent environmental contamination:

  • Methodological Answer :

  • Spill Management : Absorb with vermiculite, seal in polyethylene containers, and dispose as hazardous waste (EPA D003 code for nitro compounds).
  • Wastewater Compliance : Test effluent for nitro derivatives using EPA Method 8330 (HPLC-UV). Ensure concentrations <1 ppm to meet 40 CFR 720 regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5-nitropyridine-2,4-diol
Reactant of Route 2
Reactant of Route 2
6-Methyl-5-nitropyridine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.